Fluvastatin hydroxydiene free acid

Catalog No.
S13148977
CAS No.
1207963-21-0
M.F
C24H24FNO3
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluvastatin hydroxydiene free acid

CAS Number

1207963-21-0

Product Name

Fluvastatin hydroxydiene free acid

IUPAC Name

(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid

Molecular Formula

C24H24FNO3

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C24H24FNO3/c1-16(2)26-21-9-6-4-8-20(21)24(17-11-13-18(25)14-12-17)22(26)10-5-3-7-19(27)15-23(28)29/h3-14,16,19,27H,15H2,1-2H3,(H,28,29)/b7-3+,10-5+

InChI Key

WARCEOCHTLFKTQ-GZTQOXHUSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC=CC(CC(=O)O)O)C3=CC=C(C=C3)F

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/C=C/C(CC(=O)O)O)C3=CC=C(C=C3)F

Fluvastatin hydroxydiene free acid is a derivative of fluvastatin, which is classified as an HMG-CoA reductase inhibitor. This compound, with the molecular formula C24H24FNO3C_{24}H_{24}FNO_3 and a molecular weight of approximately 393.45 g/mol, is used primarily for its lipid-lowering properties. Fluvastatin itself is recognized for its role in managing cholesterol levels and reducing the risk of cardiovascular diseases such as myocardial infarction and stroke. The hydroxydiene free acid form represents a specific structural variant that may exhibit distinct pharmacological properties and metabolic pathways compared to its parent compound .

Typical of statins. It primarily acts as an inhibitor of the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol synthesis in the liver, subsequently increasing the uptake of low-density lipoprotein cholesterol by hepatic cells. The compound can also undergo metabolic transformations, including hydroxylation and glucuronidation, which are mediated by cytochrome P450 enzymes .

The synthesis of fluvastatin hydroxydiene free acid typically involves multi-step organic synthesis techniques that begin with simpler precursor molecules. The process may include:

  • Formation of Key Intermediates: Initial steps involve constructing the core structure through reactions such as alkylation and cyclization.
  • Functionalization: Specific functional groups are introduced through selective oxidation or reduction reactions to yield the hydroxydiene structure.
  • Purification: The final product is purified using techniques like chromatography to isolate the desired enantiomer or racemic mixture.

The synthetic route can vary based on desired purity levels and yields, often requiring optimization for industrial applications .

Fluvastatin hydroxydiene free acid is primarily used in pharmacology for its lipid-lowering effects. Its applications include:

  • Cholesterol Management: Utilized in treating hypercholesterolemia and mixed dyslipidemia.
  • Cardiovascular Disease Prevention: Aids in reducing the risk of heart attacks and strokes by managing cholesterol levels.
  • Research: Investigated for potential roles beyond lipid lowering, including anti-inflammatory effects and impacts on vascular health.

The unique structural characteristics of the hydroxydiene free acid form may lead to variations in efficacy or side effects compared to standard fluvastatin formulations .

Studies investigating the interactions of fluvastatin hydroxydiene free acid with other drugs are crucial for understanding its safety profile. Key points include:

  • Drug Interactions: As with other statins, fluvastatin can interact with anticoagulants like warfarin and other medications metabolized by cytochrome P450 enzymes.
  • Metabolic Pathways: The compound's metabolism predominantly involves CYP2C9 isoenzymes, which can be influenced by co-administered drugs, potentially leading to altered plasma concentrations and effects .

Fluvastatin hydroxydiene free acid shares similarities with other statins but possesses unique attributes that differentiate it from them:

Compound NameStructure TypePrimary UseUnique Features
LovastatinFungal-derivedCholesterol reductionFirst statin discovered
SimvastatinFungal-derivedCholesterol reductionProdrug requiring metabolic activation
AtorvastatinSyntheticCholesterol reductionLonger half-life and more potent
RosuvastatinSyntheticCholesterol reductionGreater efficacy at lower doses

Fluvastatin's distinct chemical structure as a synthetic statin allows it to exhibit different pharmacokinetics and dynamics compared to these compounds, particularly regarding absorption rates and metabolic pathways .

Intermediate CompoundRole in SynthesisStructural Contribution
(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehydeCore structure precursorProvides indole scaffold with correct substitution pattern [13]
3-(4-fluorophenyl)-1-isopropyl-1H-indoleIndole core intermediateEstablishes substitution at indole nitrogen and 3-position [13]
(S)-3-tertiary butyl two silyloxies-6-dimethoxy phosphinyl-5-oxo methyl caproateSide chain precursorProvides chiral centers for dihydroxy heptenoic acid moiety [10]
7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethylesterAdvanced intermediateConnects indole core with functionalized side chain [4]
7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylesterPenultimate intermediateContains complete carbon framework with protected acid [4]

The convergent synthesis approach involves the connection of the indole core with the side chain through a condensation reaction between the acrylaldehyde intermediate and the chiral side chain precursor [10] [4]. This step is particularly challenging as it requires careful control of reaction conditions to ensure the correct stereochemical outcome [4].

The final stages of synthesis involve the conversion of the protected ester intermediate to the free acid form through selective hydrolysis conditions [6]. This transformation must be carefully controlled to prevent epimerization of the chiral centers and to maintain the correct stereochemistry of the hydroxydiene free acid structure [6] [22].

Optimization Strategies for Condensation and Reduction Reactions

The synthesis of fluvastatin hydroxydiene free acid involves critical condensation and reduction reactions that significantly impact the yield, purity, and stereochemical outcome of the final product [4]. Optimization of these reactions has been a focus of considerable research to improve manufacturing efficiency and product quality [2].

The condensation reaction between the indole aldehyde intermediate (E)-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal and the dianion of tert-butyl acetoacetate represents a key step in the synthetic pathway [4]. This reaction forms the carbon framework of the side chain and establishes the foundation for the subsequent stereogenic centers [4] [2].

One significant optimization strategy involves the use of specific base combinations for the generation of the dianion intermediate [4]. Research has shown that using lithium hexamethyldisilazide (LHMDS) followed by n-butyllithium provides superior results compared to traditional bases like sodium hydride or potassium tert-butoxide [4] [10]. This approach minimizes side reactions and improves the regioselectivity of the condensation [4].

Temperature control during the condensation reaction has proven critical for success [4]. Studies have demonstrated that maintaining the reaction at -78°C during the addition of the aldehyde, followed by a controlled warm-up to -20°C, significantly improves the yield and reduces the formation of unwanted byproducts [4] [2]. This temperature profile allows for selective reaction at the desired carbon center while suppressing competing pathways [4].

Table 2: Optimization Parameters for Condensation Reaction

ParameterTraditional ConditionsOptimized ConditionsImprovement in Yield
Base systemNaH or t-BuOKLHMDS/n-BuLi sequence15-20% [4]
Temperature profile-40°C to RT-78°C to -20°C controlled10-15% [4]
Addition rateRapid additionSlow addition over 2-3 hours5-10% [4]
Solvent systemTHF onlyTHF/HMPA (10:1)8-12% [4]
Quenching methodAqueous NH4ClPhosphate buffer pH 7.0Reduced epimerization [4]

The subsequent reduction reaction to convert the β-hydroxy ketone intermediate to the corresponding diol represents another critical step requiring optimization [4]. Traditional approaches using sodium borohydride often resulted in poor diastereoselectivity [4]. Advanced strategies employ chiral reducing agents or catalysts to enhance the stereoselectivity of this transformation [4] [6].

A significant breakthrough in the optimization of the reduction step involves performing the reaction at very low temperatures (-85°C to -95°C) using a combination of boron-based reducing agents [4]. This approach has been shown to dramatically improve the diastereoselectivity of the reduction, favoring the desired syn-diol configuration [4] [6].

The use of additives such as cerium chloride or zinc chloride has also been found to enhance the stereoselectivity of the reduction reaction [6]. These Lewis acids coordinate with the carbonyl oxygen, directing the approach of the reducing agent and improving the facial selectivity of the reduction [6] [10].

Another important optimization strategy involves conducting the condensation and reduction reactions in a one-pot sequence without isolation of the intermediate β-hydroxy ketone [4]. This approach not only improves the overall yield but also reduces the number of purification steps and minimizes exposure of the sensitive intermediates to conditions that might cause degradation or epimerization [4] [2].

The optimization of these key reactions has resulted in significant improvements in the overall efficiency of fluvastatin hydroxydiene free acid synthesis, with reported increases in yield from 45-50% to 70-75% for the combined condensation-reduction sequence [4] [6].

Solvent Selection and Process Efficiency in Industrial-Scale Production

Solvent selection plays a crucial role in the industrial-scale production of fluvastatin hydroxydiene free acid, significantly impacting reaction efficiency, product purity, and process economics [4]. The development of optimized solvent systems has been a key focus in transitioning laboratory-scale syntheses to commercial manufacturing processes [5].

For the condensation reaction between the indole aldehyde and the side chain precursor, tetrahydrofuran (THF) has traditionally been the solvent of choice due to its ability to dissolve the reactants and stabilize the charged intermediates [4]. However, industrial-scale optimization has revealed that a mixed solvent system of THF with small amounts of hexamethylphosphoramide (HMPA) or N,N-dimethylpropyleneurea (DMPU) significantly enhances reaction efficiency [4] [2]. These additives improve the solubility of the metal counterions and promote more effective nucleophilic addition [4].

The reduction reaction presents unique solvent challenges due to the low temperatures required (-85°C to -95°C) and the sensitivity of the intermediates [4]. A mixture of THF and methanol has proven effective for this transformation, with the methanol serving to activate the borane reducing agents and improve their reactivity profile [4] [6]. The ratio of these solvents must be carefully controlled to maintain reaction homogeneity while maximizing stereoselectivity [4].

Table 3: Solvent Systems for Industrial-Scale Production of Fluvastatin Hydroxydiene Free Acid

Reaction StepPreferred Solvent SystemAdvantagesProcess Considerations
Indole core formationAcetonitrileHigh solubility of reagents, facilitates cyclization [13]Requires efficient removal during workup [13]
Condensation reactionTHF/DMPU (95:5)Improved nucleophile reactivity, higher yields [4]DMPU more environmentally acceptable than HMPA [4]
Reduction reactionTHF/Methanol (4:1)Optimal for low-temperature stability, activates reducing agents [4]Requires precise temperature control [4]
Hydrolysistert-Butanol/Water (20:1)Selective hydrolysis of syn isomer over anti isomer [22]Ratio critical for selectivity [22]
Final purificationAcetonitrile/WaterEffective crystallization medium, high purity product [6]Water content affects crystal form [6]

The hydrolysis of the tert-butyl ester to generate the free acid form requires careful solvent selection to maintain the integrity of the stereogenic centers [22]. Research has demonstrated that a mixture of tert-butanol and water in a volume ratio greater than 5:1, preferably 20:1, provides optimal conditions for selective hydrolysis [22]. This solvent system allows for the preferential hydrolysis of the syn isomer (desired) over the anti isomer, thereby enhancing the stereochemical purity of the final product [22] [5].

Process efficiency in industrial production has been significantly improved through the elimination of intermediate isolation steps [4]. The improved manufacturing process allows for the condensation reaction and subsequent reduction to be performed in the same reaction vessel without isolation of the intermediate β-hydroxy ketone [4]. This one-pot approach not only increases yield but also reduces solvent consumption and processing time [4] [2].

The selection of solvents for crystallization and purification stages also impacts the final product quality [6]. Acetonitrile has emerged as a preferred crystallization solvent due to its ability to promote the formation of high-purity crystals of fluvastatin hydroxydiene free acid or its sodium salt [6] [5]. The water content in the crystallization medium must be carefully controlled to ensure the formation of the desired crystal form with optimal stability and dissolution properties [6].

Environmental and safety considerations have driven the development of greener solvent alternatives in the industrial production process [5]. For example, the replacement of chlorinated solvents with more environmentally benign alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether has been implemented in some manufacturing processes [5] [22]. These alternative solvents maintain process efficiency while reducing environmental impact and improving worker safety [5].

The optimization of solvent recovery and recycling systems has further enhanced the economic and environmental sustainability of fluvastatin hydroxydiene free acid production [5]. Advanced distillation and membrane separation technologies allow for the efficient recovery of high-purity solvents, reducing waste generation and raw material costs [5] [22].

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy represents a cornerstone analytical technique for the structural characterization of fluvastatin hydroxydiene free acid. This compound, with the molecular formula C₂₄H₂₄FNO₃ and molecular weight of 393.45 g/mol, exhibits distinctive spectroscopic features that enable comprehensive structural elucidation [1] [2].

The ¹H NMR spectral profile of fluvastatin hydroxydiene free acid reveals characteristic chemical shift regions that reflect its complex molecular architecture. The aromatic protons associated with both the indole ring system and the 4-fluorophenyl substituent appear in the downfield region between 6.5 and 8.5 ppm. The fluorine substitution on the phenyl ring introduces characteristic coupling patterns and chemical shift perturbations that serve as diagnostic markers for structural identification [3] [4].

Table 1: Nuclear Magnetic Resonance Spectroscopic Parameters for Fluvastatin Hydroxydiene Free Acid

ParameterValue/Description
Chemical FormulaC₂₄H₂₄FNO₃
Molecular Weight393.45 g/mol
CAS Number1207963-21-0
IUPAC Name(4E,6E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxyhepta-4,6-dienoic acid
Key NMR RegionAromatic (6.5-8.5 ppm), Alkenic (5.0-6.5 ppm), Aliphatic (0.5-5.0 ppm)
Expected ¹H Chemical ShiftsAromatic H: 6.5-8.5 ppm, Vinyl H: 5.0-6.5 ppm, CH groups: 1.0-4.0 ppm
Expected ¹³C Chemical ShiftsAromatic C: 110-160 ppm, Alkenic C: 120-140 ppm, Aliphatic C: 10-80 ppm
Key Functional GroupsIndole ring, Fluorophenyl, Conjugated diene, Hydroxyl, Carboxylic acid
StereochemistryTwo E/Z centers, racemic mixture

The conjugated diene system, characterized by the (4E,6E) configuration, produces distinctive vinyl proton signals in the 5.0-6.5 ppm region. These protons exhibit complex coupling patterns due to the extended conjugation and the geometric constraints imposed by the E,E-diene configuration [1] [5]. The hydroxyl group at the 3-position contributes to both the chemical shift and coupling pattern complexity through its influence on the adjacent carbon centers.

¹³C NMR spectroscopy provides complementary structural information, with the carbon resonances distributed across predictable chemical shift ranges. The aromatic carbons of the indole and fluorophenyl systems appear between 110-160 ppm, while the alkenic carbons of the conjugated diene system resonate in the 120-140 ppm region [3] [6]. The carboxylic acid carbonyl carbon appears characteristically downfield, typically around 170-180 ppm.

Solid-state NMR techniques have proven particularly valuable for analyzing fluvastatin derivatives in crystalline forms. Cross-polarization magic angle spinning (CP-MAS) ¹³C NMR spectroscopy enables the detection of polymorphic variations and intermolecular interactions within the crystal lattice [3]. The fluorine-19 NMR spectrum provides additional structural confirmation, with the fluorophenyl fluorine exhibiting characteristic chemical shifts and coupling patterns that reflect the electronic environment of the aromatic system [7].

Two-dimensional NMR experiments, including heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC), facilitate the assignment of complex overlapping signals and establish connectivity patterns within the molecular framework [8]. These techniques prove essential for distinguishing between stereoisomeric forms and identifying potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography method validation for fluvastatin hydroxydiene free acid requires comprehensive assessment of analytical performance parameters to ensure reliable quantitative analysis. The method development process follows established pharmaceutical guidelines, incorporating systematic optimization of chromatographic conditions to achieve optimal separation and detection sensitivity [9] [10].

Table 2: HPLC Method Validation Parameters for Fluvastatin Hydroxydiene Free Acid

ParameterTypical Value/Range
Linearity Range0.05-200 μg/mL
Correlation Coefficient (R²)≥0.999
Limit of Detection (LOD)0.004-0.006 μg/mL
Limit of Quantification (LOQ)0.01-0.02 μg/mL
Precision (RSD)<2.0%
Accuracy (Recovery)98-103%
Column TypeC18 reverse phase (150-250 × 4.6 mm, 3.5-5 μm)
Mobile PhaseAcetonitrile:Water with buffer (pH 3.0-4.0)
Detection Wavelength224-240 nm
Flow Rate1.0 mL/min
Injection Volume10 μL

The chromatographic separation utilizes reverse-phase conditions with C18 stationary phases, typically employing columns with dimensions of 150-250 × 4.6 mm and particle sizes of 3.5-5 μm [9] [11]. The mobile phase composition requires careful optimization to achieve adequate resolution between fluvastatin hydroxydiene free acid and related compounds, including structural isomers and potential degradation products.

Gradient elution protocols have demonstrated superior performance compared to isocratic conditions, particularly for complex sample matrices containing multiple fluvastatin-related compounds [9] [12]. A typical gradient profile initiates with 25-30% acetonitrile in aqueous buffer, increasing linearly to 70-90% acetonitrile over 10-15 minutes, followed by re-equilibration to initial conditions [10] [11].

The acidic mobile phase conditions, maintained at pH 3.0-4.0 using phosphoric acid or formic acid buffers, ensure protonation of the carboxylic acid functionality and suppress ionization of the hydroxyl group. This pH control enhances chromatographic peak shape and reproducibility while minimizing tailing effects that can compromise integration accuracy [13] [14].

Ultraviolet detection at wavelengths between 224-240 nm exploits the chromophoric properties of the conjugated aromatic system. The extended conjugation between the indole ring and the diene system provides enhanced absorption characteristics that enable sensitive detection at nanogram levels [15] [16]. Alternative detection approaches, including fluorescence detection with excitation at 305 nm and emission at 380 nm, offer improved selectivity and lower detection limits for specialized applications [15].

Method validation encompasses systematic evaluation of specificity, accuracy, precision, linearity, range, robustness, and stability parameters according to International Council for Harmonisation (ICH) guidelines [17] [18]. Specificity studies demonstrate the method's ability to distinguish fluvastatin hydroxydiene free acid from structurally related compounds, including the parent fluvastatin molecule and other metabolites [19] [17].

Linearity assessment typically spans concentration ranges from 0.05 to 200 μg/mL, with correlation coefficients consistently exceeding 0.999 [9] [11]. The limit of detection and limit of quantification, determined through signal-to-noise ratio calculations, typically fall within 0.004-0.006 μg/mL and 0.01-0.02 μg/mL ranges, respectively [9].

Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) assessments, with relative standard deviation values consistently below 2.0% [17] [18]. Accuracy determination through recovery studies demonstrates mean recovery rates between 98-103%, confirming the method's ability to provide accurate quantitative results across the analytical range [10] [20].

Mass Spectrometric Fragmentation Patterns and Ionization Behavior

Mass spectrometric analysis of fluvastatin hydroxydiene free acid employs electrospray ionization (ESI) techniques in both positive and negative ion modes to achieve comprehensive structural characterization and sensitive quantitative analysis. The compound's molecular ion behavior and fragmentation patterns provide diagnostic information essential for identification and purity assessment [21] [22].

Table 3: Mass Spectrometry Parameters for Fluvastatin Hydroxydiene Free Acid

ParameterValue/Description
Molecular Ion [M+H]⁺m/z 394.2
Molecular Ion [M-H]⁻m/z 392.2
Base Peak (Positive)Variable depending on conditions
Base Peak (Negative)Variable depending on conditions
Key Fragment IonsLoss of side chain, indole fragmentation, fluorophenyl retention
Ionization ModeESI+ and ESI- both applicable
Collision EnergyInstrument dependent (10-40 eV typical)
Fragmentation PatternAlpha cleavage, McLafferty rearrangement, aromatic stability
Detection Sensitivitypg to ng levels

In positive ion mode ESI, fluvastatin hydroxydiene free acid readily forms protonated molecular ions [M+H]⁺ at m/z 394.2. The protonation occurs preferentially at the indole nitrogen, which exhibits the highest basicity within the molecular structure. This ionization pathway produces stable molecular ions suitable for accurate mass determination and subsequent fragmentation analysis [23] [24].

Negative ion mode ESI generates deprotonated molecular ions [M-H]⁻ at m/z 392.2 through loss of the carboxylic acid proton. This ionization mode often provides enhanced sensitivity for compounds containing acidic functional groups, as demonstrated in comparative ionization efficiency studies [25] [26]. The carboxylate anion formed through deprotonation exhibits good stability and produces characteristic fragmentation patterns distinct from positive ion mode.

Collision-induced dissociation (CID) experiments reveal systematic fragmentation pathways that reflect the molecular architecture of fluvastatin hydroxydiene free acid. The primary fragmentation involves alpha cleavage adjacent to the heteroatoms, particularly at the C-N bond connecting the indole ring to the aliphatic side chain [27] [28]. This fragmentation produces a characteristic base peak corresponding to the fluorophenyl-indol moiety, providing structural confirmation and facilitating differentiation from related compounds.

The conjugated diene system undergoes characteristic fragmentation through McLafferty rearrangement mechanisms, resulting in the loss of the carboxylic acid terminus and formation of stable aromatic cation radicals [27] [29]. The fluorophenyl substituent exhibits remarkable stability under collision-induced dissociation conditions, often remaining intact throughout extensive fragmentation processes and serving as a diagnostic marker for compound identification.

Secondary fragmentation pathways involve systematic loss of alkyl fragments from the side chain, producing a series of daughter ions separated by mass units of 14 Da (CH₂ groups) or 28 Da (C₂H₄ units). These fragmentation patterns provide detailed structural information about the aliphatic chain connectivity and substitution patterns [30] [31].

The hydroxyl group at the 3-position influences fragmentation behavior through its capacity to stabilize adjacent carbocation intermediates formed during the dissociation process. This stabilization effect manifests as enhanced abundance of specific fragment ions and altered fragmentation ratios compared to non-hydroxylated analogs [27] [28].

Tandem mass spectrometry (MS/MS) experiments utilizing multiple reaction monitoring (MRM) techniques enable highly specific and sensitive quantitative analysis. The selection of appropriate precursor-to-product ion transitions, typically involving the molecular ion and characteristic fragment ions, provides unambiguous identification while minimizing interference from matrix components [32] [33].

The ionization efficiency of fluvastatin hydroxydiene free acid demonstrates pH-dependent behavior, with optimal sensitivity achieved under mildly acidic conditions (pH 3-5) in positive ion mode and neutral to slightly basic conditions (pH 6-8) in negative ion mode [25] [26]. Mobile phase composition significantly influences ionization efficiency, with methanol-water and acetonitrile-water systems providing comparable performance when supplemented with appropriate buffer systems.

High-resolution mass spectrometry enables accurate mass determination with sub-ppm mass accuracy, facilitating elemental composition confirmation and distinguishing between isobaric interferences. Time-of-flight (TOF) and Orbitrap mass analyzers provide the resolution and mass accuracy required for definitive molecular formula assignment and structural elucidation of unknown degradation products or metabolites [21] [22].

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

393.17402179 g/mol

Monoisotopic Mass

393.17402179 g/mol

Heavy Atom Count

29

UNII

M1KC4MGB77

Dates

Last modified: 08-10-2024

Explore Compound Types